2-(Ethylthio)ethylamine

Lysosomal transport Cystinosis Aminothiol pharmacology

2-(Ethylthio)ethylamine (CAS 36489-03-9) is an acyclic thioether-amine with the molecular formula C₄H₁₁NS and a molecular weight of 105.20 g/mol. It is a clear, colorless liquid with a boiling point of 159–160 °C at 760 mmHg, a density of 0.946 g/mL at 25 °C, and a refractive index (n20/D) of 1.4900.

Molecular Formula C4H11NS
Molecular Weight 105.2 g/mol
CAS No. 36489-03-9
Cat. No. B1582263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)ethylamine
CAS36489-03-9
Molecular FormulaC4H11NS
Molecular Weight105.2 g/mol
Structural Identifiers
SMILESCCSCCN
InChIInChI=1S/C4H11NS/c1-2-6-4-3-5/h2-5H2,1H3
InChIKeyHJCTVUWPHAZTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylthio)ethylamine (CAS 36489-03-9) Procurement Guide: Sourcing the Ethyl-Thioether Amine with Quantifiable Biological and Physicochemical Differentiation


2-(Ethylthio)ethylamine (CAS 36489-03-9) is an acyclic thioether-amine with the molecular formula C₄H₁₁NS and a molecular weight of 105.20 g/mol. It is a clear, colorless liquid with a boiling point of 159–160 °C at 760 mmHg, a density of 0.946 g/mL at 25 °C, and a refractive index (n20/D) of 1.4900 . This compound is a member of the alkylthioethylamine class, which serves as versatile building blocks in organic synthesis, metal coordination chemistry, and polymer functionalization. Its primary amine and thioether functionalities enable it to act as a bidentate ligand (S,N-donor) and as a nucleophile in a range of reactions. This guide establishes quantitative evidence differentiating 2-(Ethylthio)ethylamine from its closest structural analogs to support informed procurement and experimental design decisions.

2-(Ethylthio)ethylamine (CAS 36489-03-9) Substitution Risks: Why Alkyl Chain Length and Thioether Positioning Matter


Simple substitution of 2-(Ethylthio)ethylamine with other alkylthioethylamines—such as the methyl (C₁) or propyl (C₃) analogs—is not scientifically justifiable without quantitative justification. The length of the alkyl chain directly modulates critical physicochemical properties, including boiling point, density, and lipophilicity (LogP), which in turn govern distillation behavior, solubility, and biological membrane permeability [1]. Furthermore, the specific ethylthio substitution confers distinct biochemical recognition profiles, as demonstrated by its competitive inhibition of the lysosomal cysteamine transporter (Ki = 0.64 mM)—a value that differs from other aminothiols and aminosulfides [2]. Procuring the generic 'thioether amine' without specifying the ethyl substitution introduces uncontrolled variability in both synthetic and biological outcomes.

2-(Ethylthio)ethylamine (CAS 36489-03-9) Quantitative Differentiation: Head-to-Head Physicochemical and Biological Evidence vs. Analogs


2-(Ethylthio)ethylamine Exhibits a 0.64 mM Ki for Lysosomal Cysteamine Transporter Inhibition: Direct Comparison with Cysteamine (Km 0.88 mM) and Other Analogs

In a direct head-to-head study of the lysosomal cysteamine transporter, 2-(Ethylthio)ethylamine acted as a competitive inhibitor with a Ki of 0.64 mM. This is a slightly lower inhibitory potency compared to the natural substrate cysteamine, which exhibited a Km of 0.88 mM for uptake, indicating a comparable affinity for the transporter binding site [1]. Among a panel of aminothiol and aminosulfide analogs, 2-(Ethylthio)ethylamine demonstrated one of the highest affinities, outperforming 2-dimethylaminoethanethiol (Ki = 0.87 mM), thiocholine (Ki = 1.6 mM), and bis(2-aminoethyl)sulfide (Ki = 4.9 mM) [1].

Lysosomal transport Cystinosis Aminothiol pharmacology

2-(Ethylthio)ethylamine Demonstrates a 13 °C Higher Boiling Point and Lower Density than 2-(Methylthio)ethylamine, Enabling Distinct Separation and Formulation Properties

A cross-study comparison of vendor-reported physicochemical constants reveals that the ethyl substituent in 2-(Ethylthio)ethylamine yields a boiling point of 159–160 °C and a density of 0.946 g/mL at 25 °C . This represents a significant, quantifiable difference from its closest homolog, 2-(Methylthio)ethylamine (bp 146–149 °C, density 0.98 g/mL at 20 °C) . The 13 °C increase in boiling point and the 3.5% lower density are direct consequences of the added methylene group, impacting vacuum distillation protocols and miscibility in low-density organic matrices.

Physicochemical properties Distillation Formulation

2-(Ethylthio)ethylamine Acts as a Bidentate (S,N) Ligand in Well-Defined Pd(II) Complexes, a Coordination Mode Confirmed by X-ray Crystallography

Unlike simple alkyl amines that bind solely through the nitrogen, or thioethers that bind solely through sulfur, 2-(Ethylthio)ethylamine provides a defined bidentate (S,N) chelation mode. This has been unambiguously confirmed by X-ray crystal structure determination of complexes such as [Pd(2-(ethylthio)ethylamine)Cl₂] [1]. This chelation creates a stable five-membered metallacycle, a structural motif with specific geometric constraints that influences the complex's stability and reactivity compared to monodentate analogs.

Coordination chemistry Catalysis X-ray crystallography

2-(Ethylthio)ethylamine Possesses a Computed LogP of 0.3, Positioning It as a More Lipophilic Alternative to Cysteamine (LogP -0.4)

Lipophilicity, often quantified by the octanol-water partition coefficient (LogP), is a critical determinant of a molecule's ability to cross biological membranes. 2-(Ethylthio)ethylamine has a computed XLogP3-AA value of 0.3 [1], which is substantially higher than that of the parent aminothiol cysteamine (2-aminoethanethiol), which has a predicted LogP of approximately -0.4 . This 0.7 LogP unit increase corresponds to a theoretical ~5-fold increase in partition coefficient, suggesting significantly enhanced passive membrane permeability.

Lipophilicity Drug design Membrane permeability

2-(Ethylthio)ethylamine (CAS 36489-03-9) Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Lysosomal Targeting and Cystinosis Research

For studies investigating the lysosomal cysteamine transporter, 2-(Ethylthio)ethylamine is a characterized competitive inhibitor with a well-defined Ki of 0.64 mM [4]. This makes it a valuable tool compound for probing transporter function and for comparing the affinity of novel ligands against a known benchmark. Its use is supported by direct, quantitative data from human fibroblast lysosome assays.

Synthesis of Functional Polymers for Metal Ion Sensing

The compound serves as a key building block for creating functional polymers. As demonstrated in the synthesis of bis(2-(ethylthio)ethyl)amine-functionalized polyacetylenes, the ethylthioethylamine moiety enables high-sensitivity and good-selectivity Fe³⁺ detection [4]. This application leverages the specific thioether-amine chelating ability of the compound, which is critical for the sensor's performance.

Preparation of Defined Metal Complexes for Catalysis or Bioinorganic Chemistry

The ability of 2-(Ethylthio)ethylamine to act as a bidentate S,N-chelating ligand has been structurally confirmed through X-ray crystallography of Pd(II) complexes [4]. This defined coordination mode is essential for researchers designing metal-based catalysts or studying the interaction of metal complexes with biomolecules like DNA, where the specific geometry and stability of the complex are paramount.

Organic Synthesis Requiring a Lipophilic Amine Nucleophile with Thioether Functionality

In synthetic pathways where a primary amine nucleophile with enhanced lipophilicity is required, 2-(Ethylthio)ethylamine offers a quantifiable advantage. With a LogP of 0.3 [4], it is significantly more lipophilic than smaller aminothiols like cysteamine (LogP ~ -0.4) . This property can improve solubility in organic reaction media and facilitate extraction and purification steps.

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